Acetamide, N-[5-amino-2-[(4-nitrophenyl)azo]phenyl]-
Description
Acetamide, N-[5-amino-2-[(4-nitrophenyl)azo]phenyl]- (CAS 26311-09-1) is an azo-linked acetamide derivative with the molecular formula C₁₄H₁₃N₅O₃ and a molecular weight of 299.291 g/mol . Its structure features a central acetamide group bonded to a phenyl ring substituted with an amino group and a 4-nitrophenylazo moiety. This compound is primarily analyzed via reverse-phase HPLC using a Newcrom R1 column, demonstrating its stability under analytical conditions . The azo (-N=N-) linkage and nitro (-NO₂) group contribute to its electronic properties, making it relevant in dye chemistry and bioactive compound research .
Properties
CAS No. |
26311-09-1 |
|---|---|
Molecular Formula |
C14H13N5O3 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
N-[5-amino-2-[(4-nitrophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C14H13N5O3/c1-9(20)16-14-8-10(15)2-7-13(14)18-17-11-3-5-12(6-4-11)19(21)22/h2-8H,15H2,1H3,(H,16,20) |
InChI Key |
XXYYNENTYVDRBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-amino-2-[(4-nitrophenyl)azo]phenyl]- typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with 5-amino-2-acetamidophenol under alkaline conditions to yield the final azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[5-amino-2-[(4-nitrophenyl)azo]phenyl]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Acetamide, N-[5-amino-2-[(4-nitrophenyl)azo]phenyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used as a dye in textiles, plastics, and cosmetics due to its stability and colorfastness.
Mechanism of Action
The compound exerts its effects primarily through its azo linkage, which can undergo various chemical transformations. The azo group can participate in redox reactions, leading to the formation of different products. In biological systems, the compound can interact with cellular components, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Acetamide, N-[5-[(2-chloro-4-nitrophenyl)azo]-2-(diethylamino)-6-methyl-4-pyrimidinyl]- (CAS 88380-72-7)
- Structural Differences: Incorporates a pyrimidinyl core with a diethylamino group and chloro substituent, unlike the phenyl backbone of the target compound.
N-[4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]acetamide (CAS 71617-28-2)
- Structural Differences: Contains dual chloro substituents and a hydroxypropylamino group, introducing hydrogen-bonding capacity.
- Functional Impact : The hydroxypropyl group improves aqueous solubility, while dual chloro groups may increase toxicity risks .
Benzimidazole- and Benzoheterocycle-Linked Acetamides
N-(4-Nitrophenyl)-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetamide (Compound 3e)
- Structural Differences : Replaces the azo group with a benzimidazole ring fused to a nitrophenyl group.
- Pharmacological Activity : Demonstrates superior anthelmintic activity against Pheretima posthuma compared to albendazole, attributed to the benzimidazole core’s ability to disrupt microtubule assembly in parasites .
- Stability : The benzimidazole ring enhances resistance to metabolic degradation compared to azo-linked compounds .
2-[[5-[[(4-Methylphenyl)amino]carbonyl]amino]-1,3,4-thiadiazol-2-yl]thio]-N-(4-nitrophenyl)acetamide
- Structural Differences : Features a thiadiazole ring and sulfonamide group.
- Functional Impact : The thiadiazole moiety increases rigidity and thermal stability, making it suitable for high-temperature industrial processes .
Chalcone and Sulfonamide Derivatives
N-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}acetamide (Compound 6)
- Structural Differences : Contains a chalcone (α,β-unsaturated ketone) backbone instead of an azo group.
- Pharmacological Activity: Exhibits potent antinociceptive effects in mice, surpassing acetylsalicylic acid and acetaminophen in efficacy .
- Reactivity : The α,β-unsaturated system allows for Michael addition reactions, a feature absent in the target compound .
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35)
- Structural Differences : Includes a piperazinyl sulfonamide group.
- Pharmacological Activity : Shows analgesic activity comparable to paracetamol, likely due to sulfonamide-mediated COX enzyme inhibition .
Comparative Data Table
Key Findings and Implications
Structural-Activity Relationships : The azo group in the target compound confers distinct electronic properties suitable for dye applications but may limit metabolic stability compared to benzimidazole or sulfonamide derivatives .
Analytical and Industrial Relevance : The compound’s HPLC compatibility and azo-based structure position it as a candidate for quality control in dye synthesis or as a reference standard .
Q & A
Q. Validation :
- Purity : Assess via HPLC (C18 column, acetonitrile/water gradient) and TLC.
- Structural Confirmation : Use FT-IR (azo bond stretch ~1500 cm⁻¹), ¹H/¹³C NMR (aromatic proton shifts at δ 7–8 ppm), and HRMS (m/z calculated for C₁₅H₁₃N₅O₃: 335.09) .
How do structural modifications influence the biological activity of this acetamide derivative compared to its analogs?
Advanced Research Question
Comparative studies of structurally similar azo-acetamides reveal:
Q. Methodology :
- SAR Analysis : Use molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., topoisomerase II).
- In Vitro Assays : Compare IC₅₀ values in cytotoxicity screens (MTT assay) against HeLa or MCF-7 cell lines .
How can contradictory data on the compound’s photostability be resolved?
Advanced Research Question
Discrepancies in photodegradation rates may arise from:
- Experimental Variables : Light source intensity (UV vs. visible), solvent polarity (aqueous vs. DMSO), and oxygen availability.
- Analytical Methods : HPLC vs. UV-Vis spectrophotometry (latter may overlook minor degradation products).
Q. Resolution Strategies :
Standardized Protocols : Use a solar simulator (AM1.5G spectrum) and monitor degradation via LC-MS to identify byproducts (e.g., nitroso or amine derivatives).
Computational Modeling : Apply TD-DFT calculations to predict λmax shifts and degradation pathways .
What methodologies are recommended for studying its interactions with serum proteins?
Basic Research Question
To evaluate pharmacokinetics:
- Fluorescence Quenching : Measure binding constants (Kb) with bovine serum albumin (BSA) at varying temperatures (25–37°C).
- Circular Dichroism (CD) : Monitor conformational changes in BSA’s α-helix content upon compound binding.
- Molecular Dynamics Simulations : Analyze binding stability (e.g., RMSD plots) using GROMACS .
How can its environmental impact be assessed, particularly aquatic toxicity?
Advanced Research Question
Follow OECD Guidelines 201 (algae) and 202 (Daphnia magna):
- Acute Toxicity : 48h EC₅₀ for Daphnia in freshwater.
- Bioaccumulation : Calculate logP (experimental via shake-flask method or predicted via ChemAxon).
- Regulatory Alignment : Classify per GHS Hazard Statement H413 (“may cause long-lasting harmful effects to aquatic life”) .
What are the challenges in scaling up synthesis while maintaining yield?
Basic Research Question
Critical factors include:
- Reaction Optimization : Use flow chemistry for diazotization (improves safety and reproducibility).
- Byproduct Management : Implement inline IR spectroscopy to monitor reaction progress and reduce impurities.
- Solvent Recovery : Employ distillation or membrane filtration for ethanol/water mixtures .
How does the azo bond’s redox behavior influence its biological mechanisms?
Advanced Research Question
The azo group (-N=N-) undergoes enzymatic reduction (e.g., by azoreductases in gut microbiota), producing aromatic amines. Study via:
- Electrochemical Analysis : Cyclic voltammetry in PBS (pH 7.4) to determine reduction potentials.
- Metabolite Profiling : LC-MS/MS to detect amine metabolites in simulated intestinal fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
